molecular formula C12H11NO4 B14155959 4-(2,6-Dioxopiperidin-1-yl)benzoic acid CAS No. 147916-40-3

4-(2,6-Dioxopiperidin-1-yl)benzoic acid

Cat. No.: B14155959
CAS No.: 147916-40-3
M. Wt: 233.22 g/mol
InChI Key: XITYSEZIYHNZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dioxopiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol This compound is characterized by a benzoic acid moiety attached to a piperidinone ring, which contains two ketone groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dioxopiperidin-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with glutaric anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as concentrated sulfuric acid. The mixture is heated to facilitate the formation of the piperidinone ring, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dioxopiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dioxopiperidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dioxopiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dioxopiperidin-1-yl)benzoic acid: Characterized by the presence of a piperidinone ring and a benzoic acid moiety.

    4-(2,6-Dioxopiperidin-1-yl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    4-(2,6-Dioxopiperidin-1-yl)benzamide: Contains a benzamide moiety instead of benzoic acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidinone ring and the benzoic acid moiety allows for diverse applications in various fields .

Properties

CAS No.

147916-40-3

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4-(2,6-dioxopiperidin-1-yl)benzoic acid

InChI

InChI=1S/C12H11NO4/c14-10-2-1-3-11(15)13(10)9-6-4-8(5-7-9)12(16)17/h4-7H,1-3H2,(H,16,17)

InChI Key

XITYSEZIYHNZCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)C(=O)O

solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.